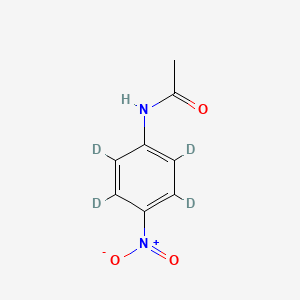

N-(4-Nitrophenyl)acetamide-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRLPDFELNCFHW-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287593 | |

| Record name | N-(4-Nitrophenyl-2,3,5,6-d4)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68239-25-8 | |

| Record name | N-(4-Nitrophenyl-2,3,5,6-d4)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68239-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(4-Nitrophenyl-2,3,5,6-d4)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-nitro[2,3,5,6-2H4]phenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(4-Nitrophenyl)acetamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-(4-Nitrophenyl)acetamide-d4, a deuterated analog of N-(4-Nitrophenyl)acetamide. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This guide covers the physical and chemical properties, detailed experimental protocols for synthesis and analysis, and relevant biological pathways.

Core Chemical Properties

This compound is a stable, isotopically labeled form of N-(4-Nitrophenyl)acetamide where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This labeling is particularly useful in metabolic studies, pharmacokinetic research, and as an internal standard in quantitative analysis by mass spectrometry.

Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | N-(4-Nitrophenyl)acetamide |

| Molecular Formula | C₈H₄D₄N₂O₃[1] | C₈H₈N₂O₃[2] |

| Molecular Weight | 184.19 g/mol [1] | 180.16 g/mol [2] |

| CAS Number | 68239-25-8[1] | 104-04-1[2] |

| IUPAC Name | N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide | N-(4-nitrophenyl)acetamide[2] |

| Synonyms | 4'-Nitroacetanilide-2',3',5',6'-d4 | p-Nitroacetanilide, 4-Nitroacetanilide[2] |

| Melting Point | Data not available | 213-216 °C[3][4] |

| Boiling Point | Data not available | 408.9 °C (estimated) |

| Solubility | Data not available | Soluble in hot water, ethanol, and ether.[4] |

| Appearance | Expected to be a solid | White-green or brown solid |

| Density | Data not available | 1.34 g/cm³ |

Spectroscopic Data

Deuterium labeling leads to characteristic changes in the spectroscopic data, particularly in NMR and mass spectrometry.

Table 2: Spectroscopic Data of N-(4-Nitrophenyl)acetamide and Expected Data for this compound

| Spectroscopic Technique | N-(4-Nitrophenyl)acetamide | Expected for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons will be present. | The absence of signals for the aromatic protons (at positions 2, 3, 5, and 6) is the key indicator of successful deuteration. |

| ¹³C NMR | Signals for all 8 carbon atoms will be present. | The signals for the deuterated carbons will show splitting due to C-D coupling and may have a slightly different chemical shift. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H stretching.[4] | The aromatic C-H stretching bands will be absent and replaced by C-D stretching bands at a lower wavenumber (around 2250 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 180.[5][6] | Molecular ion peak (M+) at m/z 184, confirming the incorporation of four deuterium atoms. |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the deuteration of acetanilide followed by nitration.

Step 1: Deuteration of Acetanilide

A plausible method for the deuteration of the aromatic ring of acetanilide is through acid-catalyzed hydrogen-deuterium exchange.

-

Materials: Acetanilide, Deuterated trifluoroacetic acid (CF₃COOD).

-

Procedure:

-

Dissolve acetanilide in deuterated trifluoroacetic acid.

-

Stir the solution at an elevated temperature (e.g., 80-100 °C) for a prolonged period (e.g., 24-48 hours) to facilitate the H/D exchange on the aromatic ring.[7]

-

Monitor the reaction progress by ¹H NMR to confirm the disappearance of the aromatic proton signals.

-

Upon completion, carefully neutralize the acid with a base (e.g., sodium bicarbonate solution) and extract the deuterated acetanilide with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain Acetanilide-d4.

-

Step 2: Nitration of Acetanilide-d4

The deuterated acetanilide is then nitrated to introduce the nitro group at the para position.

-

Materials: Acetanilide-d4, Concentrated sulfuric acid (H₂SO₄), Concentrated nitric acid (HNO₃).

-

Procedure:

-

Dissolve Acetanilide-d4 in glacial acetic acid and cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid while keeping the temperature low.

-

Add a nitrating mixture (a pre-cooled mixture of concentrated nitric and sulfuric acids) dropwise to the reaction mixture, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction to stir for a period of time.

-

Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Collect the solid by filtration and wash with cold water.

-

Purification by Recrystallization

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Analytical Methods

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the product. A suitable mobile phase would be a mixture of ethyl acetate and hexane.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate determination of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[8]

-

Spectroscopic Analysis: As detailed in Table 2, NMR, IR, and mass spectrometry are essential for confirming the structure and isotopic enrichment of the final product.

Biological Context: Metabolism via Cytochrome P450

N-(4-Nitrophenyl)acetamide, as a nitroaromatic compound, is expected to be metabolized in vivo by the cytochrome P450 (CYP450) enzyme system, primarily in the liver.[9] The metabolic pathway involves the reduction of the nitro group. Understanding this pathway is crucial for drug development, as the metabolites can have different pharmacological or toxicological profiles than the parent compound.

The use of this compound is advantageous in these studies as it allows for the differentiation of the compound and its metabolites from endogenous molecules in complex biological matrices when analyzed by mass spectrometry.

Diagram of the Metabolic Pathway

Caption: Proposed metabolic pathway of this compound.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

The non-deuterated N-(4-Nitrophenyl)acetamide is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. While specific experimental data for the deuterated compound is not widely published, its chemical properties can be inferred from its non-deuterated analog. The synthesis is achievable through established deuteration and nitration procedures. Its primary utility lies in its application as a tracer and internal standard, facilitated by the mass shift introduced by the deuterium atoms. The metabolic pathway, primarily involving reduction by cytochrome P450 enzymes, is a key area of investigation where this labeled compound is of significant benefit.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jcbsc.org [jcbsc.org]

- 5. The deuteration of acetanilides [inis.iaea.org]

- 6. Elucidating H/D-Exchange Mechanism of Active Hydrogen in Aniline and Benzene-1,2-dithiol -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 7. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. scilit.com [scilit.com]

N-(4-Nitrophenyl)acetamide-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-(4-Nitrophenyl)acetamide-d4, a deuterated analog of N-(4-Nitrophenyl)acetamide. This document outlines its chemical properties, primary applications, and a detailed protocol for its use as an internal standard in quantitative analysis.

Core Compound Data

This compound is primarily utilized as an internal standard for analytical purposes, particularly in mass spectrometry-based methods.[1] Its deuteration provides a distinct mass shift from the parent compound, allowing for precise quantification in complex matrices.

| Property | Value | Source |

| CAS Number | 68239-25-8 | [1] |

| Molecular Formula | C₈H₄D₄N₂O₃ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| IUPAC Name | N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide | [1] |

| Synonyms | 4'-Nitro-2',3',5',6'-tetradeuteroacetanilide, N-(4-Nitrophenyl-2,3,5,6-d4)acetamide | [1] |

| Primary Application | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS) | [1] |

Experimental Protocols

The principal application of this compound is as an internal standard in isotope dilution mass spectrometry. The following protocol outlines a general procedure for its use in the quantification of the non-labeled analyte, N-(4-Nitrophenyl)acetamide, in a biological matrix.

Objective: To accurately quantify the concentration of N-(4-Nitrophenyl)acetamide in a sample using this compound as an internal standard via LC-MS/MS.

Materials and Reagents:

-

N-(4-Nitrophenyl)acetamide (analyte) certified reference standard

-

This compound (internal standard)

-

Biological matrix (e.g., human plasma, tissue homogenate)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the analyte (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of the internal standard (IS), this compound, (e.g., 1 mg/mL) in methanol.

-

From these stock solutions, prepare a series of working standard solutions for the calibration curve by diluting the analyte stock solution to known concentrations.

-

Prepare a working solution of the internal standard at a fixed concentration.

-

-

Sample Preparation:

-

To a known volume of the biological sample, calibrator, or quality control sample, add a precise volume of the internal standard working solution. This "spiking" should be done at the earliest stage to account for variability throughout the process.

-

Perform sample extraction to remove interfering substances. This can be achieved through:

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the sample, wash away impurities, and elute the analyte and internal standard with a suitable solvent.

-

-

Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a suitable HPLC column (e.g., C18 reversed-phase). The mobile phase composition and gradient will need to be optimized to achieve good separation of the analyte from matrix components.

-

Mass Spectrometric Detection: The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, will detect the specific mass transitions for both the analyte and the internal standard.

-

Example Analyte Transition: [M+H]⁺ → fragment ion

-

Example IS Transition: [M+D₄+H]⁺ → corresponding fragment ion

-

-

The deuterated internal standard will have a mass-to-charge ratio (m/z) that is 4 Daltons higher than the analyte, allowing for their distinct detection.

-

-

Quantification:

-

A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibrators.

-

The concentration of the analyte in the unknown samples is then calculated from this calibration curve based on their measured peak area ratios.

-

Visualizations

The following diagrams illustrate the general workflow for using a deuterated internal standard and the synthesis pathway of the parent compound, which is relevant to its applications as a precursor in various syntheses.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

An In-Depth Technical Guide to the Isotopic Purity of N-(4-Nitrophenyl)acetamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of N-(4-Nitrophenyl)acetamide-d4. Ensuring high isotopic purity is critical for applications in areas such as drug metabolism and pharmacokinetic (DMPK) studies, where deuterated analogs serve as ideal internal standards for mass spectrometry-based quantification.[1][2][3] This document details the experimental protocols for the primary analytical techniques, presents hypothetical data in a structured format for clarity, and includes visualizations to illustrate key workflows.

Introduction to Isotopic Purity

Isotopic purity refers to the extent to which a specific isotope is present at a particular position or positions within a molecule, relative to other isotopes. For a deuterated compound like this compound, high isotopic purity signifies that the vast majority of the molecules contain four deuterium atoms at the intended positions, with minimal presence of molecules containing fewer deuterium atoms (d3, d2, d1) or no deuterium atoms (d0). An isotopic enrichment of greater than 98% is generally recommended for deuterated internal standards used in most quantitative mass spectrometry applications.[4]

The use of deuterated internal standards is considered the gold standard in bioanalysis.[1] Since the physicochemical properties of the deuterated standard are nearly identical to the analyte, it co-elutes chromatographically, experiences similar extraction recovery, and exhibits a comparable ionization response in the mass spectrometer. This allows for accurate correction of matrix effects and other sources of variability during sample processing and analysis.[3][5]

Analytical Methodologies for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition) in a sample.[7] By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can resolve the signals from the d4, d3, d2, d1, and d0 species of N-(4-Nitrophenyl)acetamide.

Experimental Protocol: Isotopic Purity of this compound by LC-HRMS

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase. This concentration should be high enough to provide a strong signal for all isotopic species.[4]

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

High-Resolution Mass Spectrometry (HRMS) Conditions:

-

Instrument: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan.

-

Mass Range: m/z 100-300.

-

Resolution: ≥ 60,000.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

-

Data Analysis:

-

Acquire the full scan mass spectrum of the this compound peak.

-

Extract the ion chromatograms or spectra for the molecular ions of the unlabeled analyte (d0, C8H8N2O3, [M+H]+ ≈ 181.06 m/z) and the deuterated species (d1, d2, d3, and d4, C8D4H4N2O3, [M+H]+ ≈ 185.08 m/z).[8]

-

Calculate the relative abundance of each isotopologue by integrating the peak areas of their respective molecular ions.

-

The isotopic purity is reported as the percentage of the d4 species relative to the sum of all isotopologues (d0 to d4).[9]

-

Hypothetical Quantitative Data

| Isotopologue | Molecular Formula | Theoretical [M+H]+ (m/z) | Relative Abundance (%) |

| d0 | C8H8N2O3 | 181.0608 | 0.1 |

| d1 | C8H7DN2O3 | 182.0671 | 0.3 |

| d2 | C8H6D2N2O3 | 183.0733 | 0.6 |

| d3 | C8H5D3N2O3 | 184.0796 | 1.5 |

| d4 | C8H4D4N2O3 | 185.0859 | 97.5 |

Isotopic Purity (%d4) = 97.5%

Workflow for Isotopic Purity Determination by HRMS

Caption: Workflow for HRMS-based isotopic purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, is a valuable tool for confirming the positions of deuterium labeling and quantifying the isotopic enrichment.[6] In ¹H NMR, the isotopic purity can be estimated by comparing the integral of the residual proton signals at the deuteration sites to the integral of a non-deuterated proton signal within the same molecule.[10] ²H NMR directly detects the deuterium nuclei, providing a spectrum of the deuterated positions.

Experimental Protocol: Isotopic Purity of this compound by ¹H NMR

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

-

Add a known amount of a high-purity internal standard with a well-resolved signal (e.g., 1,3,5-trinitrobenzene).

-

-

¹H NMR Spectroscopy Conditions:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: DMSO-d6.

-

Temperature: 25 °C.

-

Number of Scans: 64 or more to ensure a good signal-to-noise ratio for the residual proton signals.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of the protons.

-

-

Data Analysis:

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d5 at 2.50 ppm).

-

Identify the signals corresponding to the non-deuterated positions in N-(4-Nitrophenyl)acetamide (e.g., the aromatic protons). The aromatic protons in the non-deuterated compound typically appear as doublets around 7.8 and 8.2 ppm in DMSO-d6.

-

Identify the residual proton signals at the deuterated positions (e.g., the acetyl methyl group, which would be a singlet around 2.1 ppm in the non-deuterated form).

-

Carefully integrate the residual proton signal at the deuterated site and the signal of a non-deuterated aromatic proton.

-

Calculate the isotopic enrichment based on the ratio of these integrals, corrected for the number of protons each signal represents.

-

Hypothetical ¹H NMR Data Interpretation

| Proton | Expected Chemical Shift (ppm) in Non-deuterated Compound | Integration (Hypothetical for -d4) |

| -CH3 | ~2.1 | 0.075 (residual protons) |

| Aromatic-H (2H) | ~7.8 | 2.00 |

| Aromatic-H (2H) | ~8.2 | 2.00 |

| -NH | ~10.5 | 1.00 |

Assuming the acetyl group (-COCH3) is deuterated to -COCD3 and one of the aromatic protons is also deuterated.

Workflow for Isotopic Purity Determination by ¹H NMR

Caption: Workflow for NMR-based isotopic purity analysis.

Application in a Signaling Pathway Context

This compound is an ideal internal standard for the quantification of its non-deuterated counterpart in various biological matrices. For instance, if N-(4-Nitrophenyl)acetamide were a metabolite of a drug candidate or a biomarker in a particular signaling pathway, its accurate quantification would be crucial.

Hypothetical Use Case: Monitoring a Metabolite in a Drug Metabolism Pathway

Caption: Use of this compound in a workflow.

In this hypothetical workflow, the drug candidate is metabolized to N-(4-Nitrophenyl)acetamide. To quantify this metabolite in a biological matrix, a known amount of this compound is added as an internal standard before sample extraction. During LC-MS/MS analysis, the ratio of the analyte's signal to the internal standard's signal is used to calculate the precise concentration of the metabolite, correcting for any sample loss or instrument variability.

Conclusion

The determination of the isotopic purity of this compound is essential for its reliable use as an internal standard in quantitative bioanalysis. A combination of High-Resolution Mass Spectrometry and NMR Spectroscopy provides a comprehensive characterization of the isotopic enrichment and the distribution of different isotopologues. The detailed experimental protocols and data interpretation guidelines presented in this technical guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and accuracy of their analytical data.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. benchchem.com [benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 8. researchgate.net [researchgate.net]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of N-(4-Nitrophenyl)acetamide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Nitrophenyl)acetamide-d4 is a deuterated analog of N-(4-Nitrophenyl)acetamide, a compound of interest in various fields of chemical and pharmaceutical research. Understanding the solubility of this compound in different solvents is crucial for its synthesis, purification, formulation, and application in biological assays. This technical guide provides a summary of the available solubility information for the non-deuterated form and details a standard experimental protocol for the precise determination of its solubility.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₄D₄N₂O₃ |

| Molecular Weight | 184.19 g/mol |

| Appearance | Solid, white-green or brown crystalline powder |

| Melting Point | 215 °C |

Solubility Profile

The solubility of a compound is a fundamental property that dictates its behavior in various solvent systems. Based on available literature for the non-deuterated N-(4-Nitrophenyl)acetamide, the following qualitative solubility profile has been compiled.

Data Presentation

| Solvent | Solvent Type | Temperature | Solubility | Reference |

| Water (Cold) | Polar Protic | Ambient | Almost Insoluble | [1] |

| Water (Hot) | Polar Protic | Elevated | Soluble | [1] |

| Ethanol | Polar Protic | Ambient | Soluble | [1] |

| Ether | Polar Aprotic | Ambient | Soluble | [1] |

| Chloroform | Non-polar | Ambient | Partially Soluble | [1] |

| Potassium Hydroxide Solution | Aqueous Base | Ambient | Soluble (forms an orange solution) | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Ambient | Sparingly Soluble (for a related compound) | [2] |

| Methanol | Polar Protic | Ambient | Slightly Soluble (for a related compound) | [2] |

Experimental Protocols

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical development. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method for Solubility Determination

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment:

-

This compound (or N-(4-Nitrophenyl)acetamide)

-

Selected solvents of interest

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. A visible excess of the solid should remain at the bottom of the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

-

To ensure complete separation of the solid from the solution, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC with a UV detector or UV-Vis spectrophotometry.

-

Construct a calibration curve from the data obtained with the standard solutions.

-

Determine the concentration of the compound in the diluted sample by interpolation from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Mandatory Visualization

The following diagram illustrates the workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

References

An In-depth Technical Guide to the Mass Spectrum of N-(4-Nitrophenyl)acetamide-d4

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectral Data

The mass spectrum of N-(4-Nitrophenyl)acetamide is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the amide group and rearrangements.[5][6] For the d4 analog, assuming deuteration on the acetyl methyl group (-CD3) and the amide nitrogen (-ND-), the molecular weight increases from 180.16 g/mol to approximately 184.18 g/mol . The predicted quantitative data for the major ions are summarized below.

| Predicted m/z | Proposed Fragment Ion | Relative Intensity (Predicted) | Notes on d4 Shift |

| 184 | [M]•+ | Moderate | Molecular ion peak, shifted by +4 Da from the non-deuterated compound. |

| 142 | [M - C2D2O]•+ | High | Result of ketene loss (-CD2=C=O), a common fragmentation for acetanilides. Shifted by +4 Da. |

| 138 | [M - NO2]•+ | Low | Loss of the nitro group. Shifted by +4 Da. |

| 112 | [M - NO2 - C2D2O]•+ | Moderate | Subsequent loss of ketene from the [M - NO2]•+ fragment. Shifted by +2 Da. |

| 92 | [C6H4ND]•+ | Moderate | Fragment corresponding to p-nitroaniline-d1. Shifted by +1 Da. |

| 77 | [C6H5]+ | Low | Phenyl cation, resulting from further fragmentation. No deuterium, so no shift. |

| 46 | [C(O)CD3]+ | High | Deuterated acetyl cation, a characteristic fragment. Shifted by +3 Da from m/z 43. |

Proposed Fragmentation Pathway

The fragmentation of N-(4-Nitrophenyl)acetamide-d4 under electron ionization is initiated by the removal of an electron to form the molecular ion [M]•+ at m/z 184. The primary fragmentation pathways are dictated by the amide and nitro functional groups.

A significant fragmentation route involves the cleavage of the amide bond. One common pathway is the loss of a deuterated ketene molecule (CD2=C=O), leading to a prominent peak at m/z 142.[7] Another key fragmentation is the formation of the deuterated acetyl cation [C(O)CD3]+ at m/z 46, which is expected to be a base peak or a very intense peak in the spectrum. Further fragmentation of the aromatic ring can lead to the formation of the phenyl cation at m/z 77.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a representative protocol for acquiring the mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol, acetone, or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample further to a final concentration of approximately 10-100 µg/mL.

2. Instrumentation (Typical GC-MS Parameters):

-

Gas Chromatograph (GC):

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

-

Oven Program: Start at 60 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15-20 °C/min, and hold for 5 minutes.[8]

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable.

-

-

Mass Spectrometer (MS):

3. Data Acquisition and Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the mass spectrum across the chromatographic peak corresponding to this compound.

-

Process the data to obtain a background-subtracted mass spectrum.

-

Identify the molecular ion peak and major fragment ions, and compare them to the predicted fragmentation pattern.

Caption: Workflow for GC-MS analysis of this compound.

References

- 1. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]

- 2. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]

- 3. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Nitrophenyl)acetamide-d4: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of N-(4-Nitrophenyl)acetamide-d4. This deuterated analog of N-(4-Nitrophenyl)acetamide serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development, primarily as an internal standard for quantitative analysis.

Core Physical and Chemical Properties

This compound, also known as 4'-Nitroacetanilide-d4, is a stable, isotopically labeled compound. Its physical and chemical properties are closely related to its non-deuterated counterpart, N-(4-Nitrophenyl)acetamide. The primary difference lies in its increased molecular weight due to the presence of four deuterium atoms on the phenyl ring.

Table 1: General and Physical Properties of this compound and N-(4-Nitrophenyl)acetamide

| Property | This compound | N-(4-Nitrophenyl)acetamide |

| Molecular Formula | C₈H₄D₄N₂O₃[1] | C₈H₈N₂O₃[2][3][4][5][6] |

| Molecular Weight | 184.19 g/mol [1] | 180.16 g/mol [2][3][4][5][6] |

| CAS Number | 68239-25-8[1] | 104-04-1[2][5][7][8] |

| Appearance | Solid (typically light yellow to brown-green crystalline powder)[3] | Solid, white-green or brown[7] |

| Melting Point | Not explicitly reported, but expected to be similar to the non-deuterated form. | 212-216 °C[2][3][5][6][9] |

| Boiling Point | Not explicitly reported, but expected to be similar to the non-deuterated form. | ~408.9 °C (decomposes)[7] |

| Solubility | Not explicitly reported, but expected to be similar to the non-deuterated form. | Partially soluble in water and chloroform; soluble in ethanol.[3] |

Table 2: Chemical and Spectroscopic Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide[1] |

| InChI | InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11)/i2D,3D,4D,5D[1] |

| InChIKey | NQRLPDFELNCFHW-QFFDRWTDSA-N[1] |

| SMILES | [2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])--INVALID-LINK--[O-])[2H][1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acetylation of deuterated 4-nitroaniline (4-Nitroaniline-d4). The general synthetic approach is outlined below.

Diagram: Synthesis Workflow of this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the non-deuterated analog and general deuteration procedures.[3][10][11]

-

Dissolution: Dissolve 4-Nitroaniline-2,3,5,6-d4 in glacial acetic acid in a round-bottom flask.[12][13] The use of a magnetic stirrer is recommended.

-

Acetylation: Slowly add acetic anhydride to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate-hexane).[3]

-

Precipitation: Once the reaction is complete, the product is precipitated by pouring the reaction mixture into ice-cold water.

-

Filtration and Washing: The precipitated solid is collected by vacuum filtration and washed with cold water to remove any remaining acid.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline product.[3]

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The absence of signals in the aromatic region of the ¹H NMR spectrum corresponding to the deuterated positions confirms the isotopic labeling.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and confirm the incorporation of deuterium atoms. The molecular ion peak will be shifted by +4 m/z units compared to the non-deuterated analog.

-

Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide (N-H and C=O stretching) and nitro (N=O stretching) groups.[3]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Diagram: Application as an Internal Standard in LC-MS

Caption: Use of this compound in a typical LC-MS workflow.

In pharmacokinetic studies, deuterated standards are crucial for accurately quantifying the concentration of a drug or its metabolites in biological matrices. The deuterated internal standard co-elutes with the non-deuterated analyte during chromatographic separation but is distinguished by its higher mass in the mass spectrometer. This allows for precise quantification by correcting for variations in sample preparation and instrument response.

While N-(4-Nitrophenyl)acetamide itself is an important intermediate in the synthesis of various compounds, including pharmaceuticals, dyes, and other organic chemicals, its direct biological signaling pathway is not well-defined in the literature.[3][14] However, derivatives of N-phenylacetamide have been investigated for various biological activities, including antitubercular and anticancer properties.[15][16] The nitro group and other substituents on the phenyl ring appear to play a significant role in these activities.[15]

Conclusion

This compound is a key analytical tool for researchers and scientists in drug development and related fields. Its well-characterized physical and chemical properties, along with established synthetic routes, make it a reliable internal standard for quantitative analysis. The ability to accurately measure the concentrations of analytes in complex biological samples is fundamental to advancing our understanding of drug metabolism and pharmacokinetics.

References

- 1. Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- | C8H8N2O3 | CID 109899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. jcbsc.org [jcbsc.org]

- 4. chembk.com [chembk.com]

- 5. N-(4-nitrophenyl)acetamide [stenutz.eu]

- 6. researchgate.net [researchgate.net]

- 7. Nitroacetanilide - Wikipedia [en.wikipedia.org]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 4'-Nitroacetanilide, 99% | Fisher Scientific [fishersci.ca]

- 10. 2-Nitroaniline-4,6-D2 | 1276197-41-1 | Benchchem [benchchem.com]

- 11. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy 4-Nitroaniline-2,3,5,6-D4 | 64164-08-5 [smolecule.com]

- 13. 4-Nitroaniline-2,3,5,6-D4 | C6H6N2O2 | CID 76974032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Deuteration of N-(4-Nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the deuteration of N-(4-Nitrophenyl)acetamide, a compound of interest in various research and development sectors. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established deuteration methods for structurally related nitroaromatic and acetanilide compounds. The protocols and data presented herein are intended to serve as a foundational resource for developing precise and efficient deuteration strategies for N-(4-Nitrophenyl)acetamide and similar molecules.

Introduction to Deuteration

Deuterium, a stable isotope of hydrogen, has found extensive application in the pharmaceutical and life sciences. The replacement of hydrogen with deuterium can significantly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-hydrogen bond. This phenomenon, known as the kinetic isotope effect, can retard metabolic processes at the deuterated site, potentially leading to an improved pharmacokinetic profile of a drug candidate. Furthermore, deuterated compounds serve as invaluable internal standards for quantitative analysis by mass spectrometry and as probes in mechanistic studies.

N-(4-Nitrophenyl)acetamide possesses two key structural features that influence its deuteration: the electron-withdrawing nitro group and the acetamido group. The strong deactivating nature of the nitro group presents a challenge for electrophilic aromatic substitution reactions, while the amide proton and the methyl protons of the acetamido group are potential sites for hydrogen-deuterium (H/D) exchange. This guide explores potential catalytic systems and conditions to achieve deuteration at various positions of the molecule.

Potential Deuteration Strategies

Based on the literature for analogous compounds, three primary strategies are proposed for the deuteration of N-(4-Nitrophenyl)acetamide:

-

Base-Catalyzed Deuteration: This method is particularly effective for compounds with acidic protons. In the context of N-(4-Nitrophenyl)acetamide, the protons of the methyl group in the acetamido moiety could be susceptible to base-catalyzed H/D exchange. The nitro group's electron-withdrawing effect could potentially influence the acidity of the aromatic protons, although to a lesser extent.

-

Acid-Catalyzed Deuteration: While generally less effective for strongly deactivated aromatic rings, acid-catalyzed deuteration can be a viable method under forcing conditions. The mechanism involves electrophilic substitution where a deuteron acts as the electrophile.

-

Metal-Catalyzed Deuteration: Transition metal catalysts, particularly those based on iridium and silver, have emerged as powerful tools for C-H activation and subsequent deuteration. These methods often offer high selectivity and efficiency under milder conditions compared to traditional acid or base catalysis. Silver-catalyzed methods have shown particular promise for the multideuteration of nitroaromatics.[1]

Experimental Protocols (Adapted)

The following protocols are adapted from established methods for the deuteration of nitroaromatics and acetanilides. Optimization of these conditions will be necessary to achieve the desired level of deuterium incorporation for N-(4-Nitrophenyl)acetamide.

Base-Catalyzed Deuteration of the Acetyl Group

This protocol is adapted from methods for the deuteration of alkylnitroaromatics.[2][3][4][5]

Objective: To selectively deuterate the methyl protons of the acetamido group.

Methodology:

-

Reaction Setup: In a sealed reaction vessel purged with an inert gas (e.g., argon or nitrogen), dissolve N-(4-Nitrophenyl)acetamide (1.0 eq) in a suitable deuterated solvent such as deuterium oxide (D₂O).

-

Base Addition: Add a catalytic amount of a suitable nitrogen base. For substrates with moderate acidity, triethylamine may be sufficient. For less acidic protons, a stronger base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) is recommended.[3]

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from room temperature to 100°C. The reaction time can vary from a few hours to several days, depending on the substrate's reactivity and the desired level of deuteration.

-

Monitoring: The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methyl proton signal, or by mass spectrometry to track the increase in molecular weight.

-

Work-up and Purification: After completion, neutralize the reaction mixture with a suitable acid. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Silver-Catalyzed Aromatic Deuteration

This protocol is adapted from a method for the multideuteration of nitroaromatics.[1]

Objective: To achieve deuteration of the aromatic protons.

Methodology:

-

Reaction Setup: To a reaction vial, add N-(4-Nitrophenyl)acetamide (1.0 eq), a silver catalyst (e.g., silver carbonate, Ag₂CO₃), and a base (e.g., potassium carbonate, K₂CO₃).

-

Solvent Addition: Add a deuterated solvent, such as D₂O.

-

Reaction Conditions: Seal the vial and heat the reaction mixture at an elevated temperature (e.g., 100-150°C) for a specified period (e.g., 12-24 hours).

-

Monitoring: Monitor the reaction progress by ¹H NMR to observe the decrease in aromatic proton signals and by mass spectrometry to determine the extent of deuterium incorporation.

-

Work-up and Purification: Cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent. Wash the organic layer, dry it over an anhydrous salt, and concentrate to obtain the crude product. Purify by column chromatography or recrystallization.

Quantitative Data (Exemplary)

| Compound | Deuteration Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Deuterium Incorporation (%) | Reference |

| 4-Nitrochlorobenzene | Silver-Catalyzed | Ag₂CO₃ / K₂CO₃ | D₂O | 120 | 12 | ortho: 96%, meta: 95% | [1] |

| 3-Bromonitrobenzene | Silver-Catalyzed | Ag₂CO₃ / K₂CO₃ | D₂O | 120 | 12 | 2-pos: 97%, 4-pos: 97%, 5-pos: 93%, 6-pos: 97% | [1] |

| 4-Nitrotoluene | Base-Catalyzed (Benzylic) | DBN | D₂O | 100 | 24 | High (unspecified) | [3] |

Visualization of Reaction Pathways

Base-Catalyzed Deuteration of the Acetyl Group

Caption: Base-catalyzed H/D exchange at the acetyl group.

Putative Silver-Catalyzed Aromatic C-H Activation

Caption: Simplified pathway for silver-catalyzed aromatic deuteration.

Analytical Protocols for Deuterium Quantification

Accurate determination of the degree and location of deuterium incorporation is crucial. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This is the most straightforward method to determine the extent of deuteration. The integration of the proton signals corresponding to the sites of deuteration will decrease relative to non-deuterated internal standards or signals from non-deuterated positions within the molecule. The percentage of deuterium incorporation can be calculated from the reduction in the integral value.

-

²H NMR: Deuterium NMR provides direct evidence of deuterium incorporation. The spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been introduced. Quantitative ²H NMR can be used to determine the isotopic abundance.[6][7][8]

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the deuterated N-(4-Nitrophenyl)acetamide and a known amount of a non-deuterated internal standard in a suitable NMR solvent.

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

-

Data Analysis: Integrate the signals of the protons at the potentially deuterated sites and the signal of the internal standard. Calculate the deuterium incorporation based on the relative integrals.

-

²H NMR Acquisition (Optional): For direct detection, acquire a ²H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the overall level of deuterium incorporation by analyzing the mass-to-charge ratio (m/z) of the molecule.

Experimental Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the deuterated sample in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization - ESI).

-

MS Acquisition: Acquire the mass spectrum of the deuterated sample and a non-deuterated standard of N-(4-Nitrophenyl)acetamide.

-

Data Analysis: Compare the isotopic distribution of the deuterated sample to the natural abundance isotopic pattern of the non-deuterated standard. The shift in the molecular ion peak and the change in the isotopic pattern will indicate the number of deuterium atoms incorporated. Specialized software can be used for deconvolution and quantification of deuterium incorporation.

Conclusion

This technical guide provides a foundational framework for the deuteration of N-(4-Nitrophenyl)acetamide. While direct experimental protocols are yet to be published, the adapted methodologies from related nitroaromatic and acetanilide compounds offer promising starting points for researchers. The choice of method—base-catalyzed, acid-catalyzed, or metal-catalyzed—will depend on the desired site of deuteration and the required efficiency. Careful optimization of reaction conditions and rigorous analytical characterization using NMR and mass spectrometry are essential for successful and quantifiable deuteration. The continued development of novel catalytic systems is expected to further enhance the toolbox for the selective and efficient deuteration of complex molecules like N-(4-Nitrophenyl)acetamide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide | Semantic Scholar [semanticscholar.org]

- 3. Benzylic deuteration of alkylnitroaromatics via amine-base catalysed exchange with deuterium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium NMR - Wikipedia [en.wikipedia.org]

N-(4-Nitrophenyl)acetamide-d4: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for N-(4-Nitrophenyl)acetamide-d4 is available. The safety and handling guidelines provided herein are based on the known hazards of the non-deuterated analogue, N-(4-Nitrophenyl)acetamide, and general best practices for handling deuterated compounds. A thorough risk assessment should be conducted before handling this chemical.

Introduction

This compound is the deuterated form of N-(4-Nitrophenyl)acetamide, a synthetic nitro compound.[1][2] It is primarily utilized as an internal standard in quantitative analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of four deuterium atoms on the phenyl ring provides a distinct mass difference, allowing for accurate quantification of the non-deuterated analyte in complex matrices while maintaining nearly identical chemical and physical properties.[4] This guide provides a comprehensive overview of the safety, handling, and experimental application of this compound.

Compound Identification and Properties

A summary of the key identification and physical properties of this compound and its non-deuterated analogue are presented below.

| Property | This compound | N-(4-Nitrophenyl)acetamide |

| IUPAC Name | N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide[5] | N-(4-nitrophenyl)acetamide |

| Synonyms | 4'-Nitroacetanilide-2',3',5',6'-d4, N-(4-Nitrophenyl-2,3,5,6-d4)acetamide[5] | p-Acetamidonitrobenzene, p-Nitroacetanilide, N-Acetyl-4-nitroaniline |

| CAS Number | 68239-25-8[5] | 104-04-1[6] |

| Molecular Formula | C₈H₄D₄N₂O₃[5] | C₈H₈N₂O₃[6] |

| Molecular Weight | 184.19 g/mol [5] | 180.16 g/mol [6] |

| Appearance | Solid (expected to be similar to non-deuterated form) | Solid, white-green or brown |

| Melting Point | Not available | 215 °C[2] |

| Solubility | Not available | Partially soluble in water and chloroform; soluble in ethanol[2] |

Safety and Handling

The safety profile of this compound is presumed to be similar to its non-deuterated counterpart. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[7]

Hazard Identification and GHS Classification

Based on the GHS classification for N-(4-Nitrophenyl)acetamide, the following hazards are anticipated for the deuterated analogue:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation[7] |

Signal Word: Warning[7]

GHS Pictogram:

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound. The following PPE is recommended:

| Body Part | Recommended PPE | Specifications |

| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing or dust generation. | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[8][9] |

| Hands | Chemical-resistant gloves. | Nitrile rubber gloves are commonly recommended. Inspect gloves for integrity before use.[8] |

| Body | Laboratory coat or chemical-resistant apron. | Long-sleeved to provide maximum coverage.[8] |

| Respiratory | Use a NIOSH (US) or CEN (EU) approved respirator if dust is generated or if working outside of a fume hood. | A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[10][11] |

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9][10] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[9][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[9][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][13] |

Storage and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10][14] Protect from moisture to prevent H/D exchange, which can compromise the isotopic purity of the standard.

Disposal: this compound should be disposed of as hazardous waste. Do not dispose of in regular trash or down the drain.[12] Waste material must be disposed of in accordance with local, state, and federal regulations.[7]

Experimental Protocols

This compound is an effective internal standard for the quantification of N-(4-Nitrophenyl)acetamide in various matrices. Below is a general protocol for its use in LC-MS/MS analysis.

Preparation of Stock and Working Solutions

-

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh a known amount of this compound.

-

Dissolve in a suitable solvent (e.g., methanol, acetonitrile) in a volumetric flask to achieve the desired concentration.

-

Store the stock solution at -20°C in a tightly sealed amber vial.

-

-

Working Solution (e.g., 1 µg/mL):

-

Prepare a working solution by diluting the stock solution with the appropriate solvent.

-

Prepare fresh working solutions as needed to minimize the risk of degradation or solvent evaporation.

-

Sample Preparation for Quantitative Analysis

-

To a known volume or weight of the sample (e.g., plasma, tissue homogenate, environmental sample), add a precise volume of the this compound working solution.

-

Add the non-deuterated N-(4-Nitrophenyl)acetamide calibrators to blank matrix to create a standard curve.

-

Perform sample extraction to isolate the analyte and internal standard. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Evaporate the solvent from the extracted sample under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Use a C18 reversed-phase column or other suitable column for separation.

-

Employ a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good chromatographic resolution.

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Optimize the MRM transitions for both N-(4-Nitrophenyl)acetamide and this compound.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve and quantify the analyte in the unknown samples.

-

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Experimental Workflow for Use as an Internal Standard

Caption: Experimental workflow for using this compound as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. jcbsc.org [jcbsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- | C8H8N2O3 | CID 109899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. benchchem.com [benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Quantitative Analysis Using N-(4-Nitrophenyl)acetamide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly within drug discovery and development, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-(4-Nitrophenyl)acetamide-d4, a deuterated analog of N-(4-nitrophenyl)acetamide, serves as an ideal internal standard for the quantification of various analytes, especially those with structural similarities. Its use helps to correct for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in quantitative analytical workflows. The information is intended to guide researchers in developing and validating robust bioanalytical methods.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic substitution. Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, chromatography, and ionization. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as any variations in the analytical process will affect both compounds proportionally.

Application: Quantification of a Structurally Related Analyte

This section outlines a hypothetical application for the quantification of a small molecule drug, "Analyte X," in human plasma, using this compound as an internal standard. Analyte X is assumed to be structurally similar to N-(4-nitrophenyl)acetamide.

Experimental Workflow

The general workflow for the quantitative analysis of an analyte in a biological matrix using a deuterated internal standard is depicted below.

Detailed Experimental Protocol

1. Materials and Reagents

-

Analytes: Analyte X and this compound

-

Solvents: HPLC-grade methanol, acetonitrile, and water

-

Reagents: Formic acid

-

Biological Matrix: Blank human plasma

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Analyte X and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Analyte X by serially diluting the stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 150 µL of the internal standard working solution in acetonitrile to each tube.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte X: To be determined based on the compound's structure.

-

This compound: Precursor ion (m/z) ~185.1, Product ion (m/z) to be determined (a likely fragment would be the loss of the acetyl group, similar to the non-deuterated form). The mass spectrum of N-(4-nitrophenyl) acetamide shows a molecular peak at m/z 181.1 and a characteristic fragment at m/z 138.1.[1]

-

5. Data Analysis

-

Integrate the peak areas for both Analyte X and this compound.

-

Calculate the peak area ratio of Analyte X to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The performance of the bioanalytical method should be validated according to regulatory guidelines. Key validation parameters are summarized in the tables below. The data presented here is representative of a typical validated LC-MS/MS method.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting Factor | 1/x² |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| Low | 3 | < 10 | ± 10 | < 10 | ± 10 |

| Medium | 100 | < 10 | ± 10 | < 10 | ± 10 |

| High | 800 | < 10 | ± 10 | < 10 | ± 10 |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |

| Low | 3 | 0.95 - 1.05 | 85 - 115 |

| High | 800 | 0.95 - 1.05 | 85 - 115 |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in using a deuterated internal standard to correct for analytical variability.

Conclusion

This compound is a valuable tool for the quantitative analysis of a range of analytes in complex matrices. Its use as an internal standard in LC-MS/MS methods allows for the development of highly accurate, precise, and robust bioanalytical assays. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own quantitative methods for drug discovery, pharmacokinetics, and other research applications. It is essential to note that the provided protocols are templates and require optimization and validation for each specific analyte and biological matrix.

References

Application Notes and Protocols: N-(4-Nitrophenyl)acetamide-d4 in Pharmacokinetic and Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(4-Nitrophenyl)acetamide-d4 as a stable isotope-labeled internal standard for pharmacokinetic (PK) and metabolism studies. Detailed protocols for its application in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis are presented, along with conceptual frameworks for its use in metabolic profiling.

Application: Quantitative Bioanalysis using this compound as an Internal Standard

This compound is the deuterium-labeled form of N-(4-Nitrophenyl)acetamide.[1] Due to the kinetic isotope effect, deuteration can potentially alter the pharmacokinetic and metabolic profiles of drug molecules.[1] However, its most common and critical application in drug development is as an internal standard (IS) for quantitative analysis.[1]

When studying the pharmacokinetics of a therapeutic candidate or other xenobiotics, precise quantification in biological matrices (e.g., plasma, urine) is essential. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest. This ensures that any variability during sample preparation and analysis (e.g., extraction efficiency, matrix effects, ionization suppression/enhancement) affects both the analyte and the internal standard equally, leading to highly accurate and precise quantification.

Key Advantages of this compound as an Internal Standard:

-

Co-elution with Analyte: It chromatographically co-elutes with the non-labeled analyte, providing the best correction for matrix effects.

-

Similar Extraction Recovery: Its recovery during sample preparation steps is nearly identical to the analyte.

-

Distinct Mass-to-Charge Ratio (m/z): It is easily distinguished from the analyte by a mass spectrometer due to the mass difference from the deuterium labels.

A typical reverse-phase HPLC method with a C18 column can be employed for the separation of N-(4-Nitrophenyl)acetamide, with a mobile phase consisting of acetonitrile and water with an acid modifier like formic acid for MS compatibility.[2]

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study employing this compound as an internal standard for the quantification of the parent compound in plasma samples.

Caption: Workflow for a typical pharmacokinetic study using a stable isotope-labeled internal standard.

Protocol: Quantification of N-(4-Nitrophenyl)acetamide in Plasma

This protocol outlines a method for the quantification of N-(4-Nitrophenyl)acetamide in a biological matrix (e.g., rat plasma) using this compound as an internal standard via LC-MS/MS.

Materials and Reagents

-

N-(4-Nitrophenyl)acetamide (Analyte)

-

This compound (Internal Standard)[1]

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Control (Blank) Rat Plasma

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(4-Nitrophenyl)acetamide and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample (calibration standard, quality control, or unknown study sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-